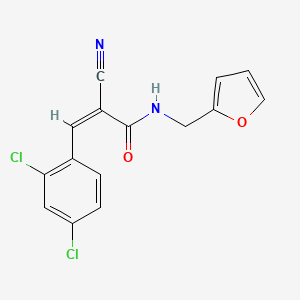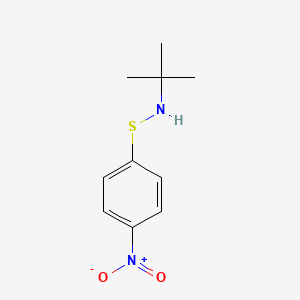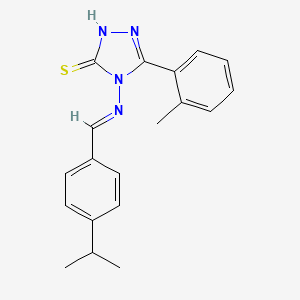
5-Cyclohexyl-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyclohexyl-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclohexyl group, a dimethoxybenzylidene moiety, and a thiol group, making it a unique and potentially versatile molecule in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexyl halides.
Addition of the Dimethoxybenzylidene Moiety: The dimethoxybenzylidene group can be added through a condensation reaction with the appropriate aldehyde.
Formation of the Thiol Group: The thiol group can be introduced through a thiolation reaction using thiolating agents such as thiourea.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The thiol group can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to modify the triazole ring or the benzylidene moiety.
Substitution: The cyclohexyl group or the dimethoxybenzylidene moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine, followed by nucleophilic substitution.
Major Products
Oxidation: Disulfides.
Reduction: Modified triazole derivatives.
Substitution: Various substituted triazole derivatives.
科学研究应用
Chemistry
In chemistry, 5-Cyclohexyl-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biology, this compound can be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the triazole ring and thiol group makes it a candidate for enzyme inhibition studies.
Medicine
In medicine, the compound can be investigated for its potential therapeutic applications. Triazole derivatives are known for their pharmacological activities, and this compound could be explored for drug development.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-Cyclohexyl-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol would depend on its specific application. In general, triazole derivatives can interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiol group can form covalent bonds with target proteins, leading to modulation of their activity.
相似化合物的比较
Similar Compounds
5-Cyclohexyl-4-amino-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the dimethoxybenzylidene moiety.
4-((2,3-Dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the cyclohexyl group.
5-Cyclohexyl-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole: Similar structure but lacks the thiol group.
Uniqueness
The uniqueness of 5-Cyclohexyl-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol lies in the combination of the cyclohexyl group, dimethoxybenzylidene moiety, and thiol group
属性
分子式 |
C17H22N4O2S |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
3-cyclohexyl-4-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H22N4O2S/c1-22-14-10-6-9-13(15(14)23-2)11-18-21-16(19-20-17(21)24)12-7-4-3-5-8-12/h6,9-12H,3-5,7-8H2,1-2H3,(H,20,24)/b18-11+ |
InChI 键 |
SBIRMASERGRSSS-WOJGMQOQSA-N |
手性 SMILES |
COC1=CC=CC(=C1OC)/C=N/N2C(=NNC2=S)C3CCCCC3 |
规范 SMILES |
COC1=CC=CC(=C1OC)C=NN2C(=NNC2=S)C3CCCCC3 |
溶解度 |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11966904.png)

![4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966908.png)

![Diallyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11966913.png)


![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966932.png)

![[3-(1-Hydroxyethyl)-2,2-dimethylcyclobutyl]acetic acid](/img/structure/B11966948.png)


